REACTION_CXSMILES
|
C([N:14]1[CH2:17][CH:16]([OH:18])[CH2:15]1)(C1C=CC=CC=1)C1C=CC=CC=1.[C:19]([OH:25])([C:21]([F:24])([F:23])[F:22])=[O:20]>CO.[OH-].[Pd+2].[OH-]>[F:22][C:21]([F:24])([F:23])[C:19]([OH:25])=[O:20].[OH:18][CH:16]1[CH2:17][NH:14][CH2:15]1 |f:3.4.5,6.7|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
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Type
|
CUSTOM
|
Details
|
The mixture was stirred for 24 hours under a hydrogen stream at normal pressure
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration, water (100 mL)
|
Type
|
ADDITION
|
Details
|
was added to the filtrate
|
Type
|
WASH
|
Details
|
the mixture was washed three times with ether
|
Type
|
CONCENTRATION
|
Details
|
The aqueous layer was concentrated under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)O)(F)F.OC1CNC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.33 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |